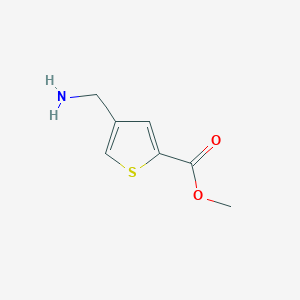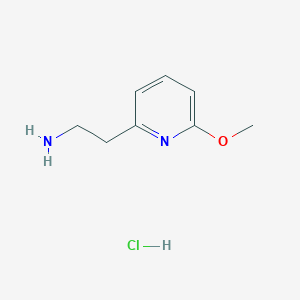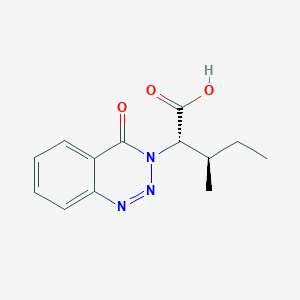
Methyl 4-(aminomethyl)thiophene-2-carboxylate
Overview
Description
“Methyl 4-(aminomethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2S . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “this compound” involves stirring at room temperature for 1 hour. The reaction is then concentrated and purified by flash chromatography over silica gel to provide the compound as a white solid.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9NO2S.ClH/c1-10-7(9)6-2-5(3-8)4-11-6;/h2,4,11H,3,8H2,1H3;1H .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature. It has a molecular weight of 207.68 .Scientific Research Applications
Genotoxic and Carcinogenic Potentials
Research has assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 4-(aminomethyl)thiophene-2-carboxylate, using in vitro and in silico methodologies. Thiophene derivatives are found in pharmaceuticals, agrochemicals, and dyestuffs, and their potential toxic effects in humans are a concern. The study explored the mutagenic and DNA-damaging effects and the carcinogenic potential using various assays and in silico predictions (Lepailleur et al., 2014).
Chemical Synthesis and Cyclization Mechanisms
The compound has been studied for its reactions with primary amines, hydrazine, and other compounds to yield various chemical structures, providing insights into the mechanism of cyclization and the relative activities of different groups (Hajjem et al., 2010).
Tumor-Selective Agents
Studies have explored the structure-activity relationship of thiophene derivatives as tumor-selective agents. Certain derivatives have shown selective inhibition of tumor cell proliferation, including human T-lymphoma/leukemia cells and other types. The research provides insights into the antiproliferative potency and selectivity of these compounds (Thomas et al., 2014).
Crystal Structure Analysis
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was studied, revealing details about the thiophene ring structure and its stabilization by intra- and intermolecular hydrogen bonds. This research aids in understanding the structural aspects of thiophene derivatives (Vasu et al., 2004).
Synthesis of Derivatives
Research has been conducted on synthesizing methyl 4-aryl-thiophene-2-carboxylate derivatives, providing a new method for their synthesis under moderate reaction conditions. This work contributes to the development of novel synthetic methods for thiophene derivatives (Xue, 2006).
Microbial Metabolism
The microbial metabolism of thiophen-2-carboxylate has been studied, revealing how certain organisms can use it as a sole source of carbon, energy, and sulfur. This research offers insights into the biochemical pathways involved in the metabolism of thiophene derivatives (Cripps, 1973).
Fluorescent Dipoles
This compound derivatives have been used in the synthesis of mesomeric betaines for fluorescent applications. This research highlights the potential use of thiophene derivatives in developing fluorescent materials (Smeyanov et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(aminomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNRXJWIFJQYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)



![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B3113363.png)
![C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B3113370.png)




![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3113399.png)

![2-{[4-(2-Carboxybenzoyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3113415.png)
